AChE/MAO-B-IN-5

Acetylcholinesterase inhibition Alzheimer’s disease Cholinergic hypothesis

Eliminate multi-compound cocktail complexity in Alzheimer's research. This indanone-based dual inhibitor delivers balanced AChE/MAO-B inhibition with built-in antioxidant and anti-amyloid activities from a single dosing solution. • Simultaneous target engagement: AChE IC50 0.0224 μM, MAO-B IC50 0.0412 μM at ~0.1-0.5 μM working concentration. • Aβ aggregation inhibition: 82.7% at 0.1 μM; DPPH scavenging IC50 0.188 μM. • Simplifies multi-readout phenotypic assays-no solubility conflicts or drug-drug interaction variables.

Molecular Formula C24H32N6OS
Molecular Weight 452.6 g/mol
Cat. No. B12382262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/MAO-B-IN-5
Molecular FormulaC24H32N6OS
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=N6
InChIInChI=1S/C24H32N6OS/c1-16(29-6-8-30(9-7-29)20-4-2-3-5-25-20)21(31)26-23-28-27-22(32-23)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,16-19H,6-15H2,1H3,(H,26,28,31)
InChIKeyUJAVTHICBQHCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of AChE/MAO-B-IN-5: An Indanone-Derived Dual AChE/MAO-B Inhibitor for Alzheimer’s Disease Research


AChE/MAO-B-IN-5 (also cataloged as Dual AChE-MAO B-IN-5, compound D29, or AChE/MAO-IN-2) is a synthetic indanone derivative that functions as a multitarget-directed ligand (MTDL) with dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) [1]. Designed using the donepezil pharmacophore as a structural template, this compound belongs to a series of 42 novel indan-1-one derivatives and has demonstrated balanced dual-enzyme inhibition, antioxidant activity, and anti-amyloid aggregation properties in vitro [1]. It is primarily employed as a research tool in Alzheimer’s disease (AD) mechanistic studies and preclinical drug discovery programs.

Why AChE/MAO-B-IN-5 Cannot Be Replaced by Generic AChE Inhibitors or Single-Target MAO-B Agents


The dual-inhibitor mechanism of AChE/MAO-B-IN-5 addresses two orthogonal pathological pathways in Alzheimer’s disease—cholinergic deficit and monoaminergic dysregulation coupled with oxidative stress—within a single molecular entity [1]. This is fundamentally distinct from single-target agents like donepezil (AChE-only) or selegiline/rasagiline (MAO-B-only), which require combination strategies to achieve comparable multi-pathway engagement [1]. Even among dual AChE/MAO-B inhibitors, differences in potency, selectivity window, and ancillary activities (antioxidant, anti-amyloid) create substantial functional divergence that precludes simple interchangeability [2]. The quantitative evidence below demonstrates where AChE/MAO-B-IN-5 occupies a specific, non-substitutable position within the dual-inhibitor landscape.

Quantitative Differentiation of AChE/MAO-B-IN-5 Against Key Comparators


AChE Inhibitory Potency Head-to-Head with Donepezil: Near-Identical IC50 in the Same Assay System

In the same human AChE enzyme inhibition assay, AChE/MAO-B-IN-5 (compound D29) achieved an IC50 of 0.0224 ± 0.0008 μM, which is within 1.1-fold of the clinical standard donepezil (IC50 = 0.0201 ± 0.0001 μM) [1]. This near-equivalence in AChE potency is paired with additional MAO-B inhibitory activity that donepezil completely lacks, giving AChE/MAO-B-IN-5 a dual-target advantage without sacrificing cholinergic potency [1]. Among the 42-compound series, D29 exhibited the lowest AChE IC50, surpassing its closest analog D28 (0.0248 ± 0.0010 μM) by approximately 10% [1].

Acetylcholinesterase inhibition Alzheimer’s disease Cholinergic hypothesis

MAO-B Inhibitory Potency: ~900-Fold Superiority Over the Clinically Most Advanced Dual AChE/MAO-B Inhibitor Ladostigil

AChE/MAO-B-IN-5 inhibits MAO-B with an IC50 of 0.0412 μM, which is approximately 900-fold more potent than ladostigil (TV-3326), the most clinically advanced dual AChE/MAO-B inhibitor, which displays an MAO-B IC50 of 37.1 μM [1]. This represents a quantitative leap in MAO-B engagement capability: at the same bath concentration, AChE/MAO-B-IN-5 achieves near-complete MAO-B occupancy while ladostigil requires concentrations approaching cytotoxic thresholds [1]. Within the D28–D30 analog triad, D29 (IC50 = 0.0412 μM) and D28 (IC50 = 0.0409 μM) exhibit essentially identical MAO-B potency, but D29 distinguishes itself through superior AChE inhibition and anti-amyloid activity [1].

MAO-B inhibition Dual inhibitor comparison Neuroprotection

MAO-B vs. MAO-A Selectivity Profile: Functional Implications for the Indanone Scaffold’s Isoform Preference

AChE/MAO-B-IN-5 exhibits a MAO-B to MAO-A selectivity ratio of approximately 2.7-fold (MAO-A IC50 = 0.1116 μM vs. MAO-B IC50 = 0.0412 μM) [1]. This modest selectivity is characteristic of the indanone scaffold used in the D28–D30 series, where all three analogs show MAO-B/MAO-A ratios between 2.5 and 2.8 [1]. In contrast, the structurally distinct AChE/BChE/MAO-B-IN-5 (a trifluoromethyl-containing compound) shows a significantly different profile with MAO-B IC50 of 0.11 μM but AChE IC50 of 0.24 μM—meaning it sacrifices AChE potency (~11-fold weaker than D29) for broader cholinesterase coverage including BChE . The indanone-based D29 achieves its dual inhibition with balanced potency across both targets rather than trading one for the other [1].

MAO isoform selectivity Off-target liability Indanone pharmacophore

Ancillary Antioxidant Activity: DPPH Radical Scavenging with IC50 of 0.188 μM

Beyond its dual enzyme inhibition, AChE/MAO-B-IN-5 (compound D29) demonstrates direct antioxidant activity with a DPPH free-radical scavenging IC50 of 0.188 μM [1]. This is a functionally relevant property because oxidative stress is a core pathological driver in AD, and the compound’s antioxidant capacity complements its enzymatic activities [1]. Notably, donepezil and other clinically used AChE inhibitors do not possess intrinsic radical-scavenging activity at comparable concentrations, meaning that AChE/MAO-B-IN-5 provides this protective dimension without requiring adjunct antioxidant treatment [1]. The D28–D30 and D37–D39 compound clusters were specifically identified in the primary study as demonstrating “significant antioxidant activity” alongside enzyme inhibition and anti-amyloid effects [1].

Oxidative stress DPPH assay Multifunctional anti-Alzheimer agent

Inhibition of β-Amyloid Plaque Aggregation: 82.7% Inhibition at 0.1 μM

AChE/MAO-B-IN-5 (compound D29) inhibits β-amyloid (Aβ42) plaque aggregation with an inhibition rate of 82.748% at 0.1 μM and 71.891% at 1 μM [1]. This anti-amyloid activity is mechanistically linked to the compound’s interaction with the peripheral anionic site (PAS) of AChE, which is known to promote Aβ aggregation when occupied [1]. By binding both the catalytic and peripheral anionic sites of AChE (a “double binding” feature modeled on donepezil), D29 not only inhibits acetylcholine hydrolysis but also blocks AChE-mediated Aβ aggregation [1]. The concentration-dependent inhibition pattern (higher inhibition at lower concentration) suggests a specific, saturable interaction rather than nonspecific colloidal interference [1]. The related compound AChE/BChE/MAO-B-IN-2 achieves only 47.3% inhibition at 20 μM for Aβ1–42 aggregation, underscoring D29’s superior anti-amyloid potency at orders-of-magnitude lower concentrations .

Amyloid-beta aggregation Alzheimer’s pathology Multitarget-directed ligand

Optimal Research and Preclinical Application Scenarios for AChE/MAO-B-IN-5


Single-Compound Multi-Pathway Alzheimer’s Disease Phenotypic Screening

When screening for disease-modifying effects in AD-relevant cell models (e.g., SH-SY5Y neuroblastoma or primary cortical neurons under Aβ or oxidative stress challenge), AChE/MAO-B-IN-5 enables simultaneous engagement of cholinergic, monoaminergic, oxidative stress, and amyloid aggregation pathways from a single dosing solution [1]. Its balanced potency across AChE (IC50 = 0.0224 μM), MAO-B (IC50 = 0.0412 μM), DPPH scavenging (IC50 = 0.188 μM), and Aβ aggregation inhibition (82.7% at 0.1 μM) means that a single working concentration of ~0.1–0.5 μM can interrogate all four mechanisms simultaneously [1]. This eliminates the need for multi-compound cocktails that introduce complex drug-drug interaction variables and solubility conflicts, thereby simplifying experimental design and data interpretation in multi-readout phenotypic assays [1].

Comparative Benchmarking of Dual AChE/MAO-B Inhibitor Chemotypes in Lead Optimization

AChE/MAO-B-IN-5 serves as a high-potency indanone-scaffold reference compound for structure-activity relationship (SAR) studies comparing dual inhibitor chemotypes (indanone vs. chalcone vs. coumarin vs. chromone) [1]. With AChE IC50 = 0.0224 μM and MAO-B IC50 = 0.0412 μM, it represents the potency ceiling for the indanone class as of 2022, outperforming the optimal compound A1 from a related indanone series (AChE IC50 = 0.054 μM, MAO-B IC50 = 3.25 μM) by 2.4-fold and 79-fold, respectively [1][2]. Medicinal chemistry teams can use D29’s quantitative profile as a benchmark to evaluate whether newly synthesized analogs achieve meaningful potency improvements or introduce desirable selectivity shifts relative to this established reference point [1].

In Vivo Efficacy Studies Requiring Consistent Multi-Target Occupancy at Tolerable Doses

For rodent AD models (e.g., scopolamine-induced amnesia, Aβ intracerebroventricular injection, or transgenic APP/PS1 models) where multi-target engagement must be maintained throughout the dosing interval, AChE/MAO-B-IN-5’s balanced sub-micromolar potency profile reduces the risk that one target becomes under-engaged at tolerable doses [1]. Compounds with steep potency drop-offs (e.g., AChE/BChE/MAO-B-IN-5 showing 11-fold weaker AChE vs. MAO-B inhibition) may require dose escalation for adequate AChE coverage, potentially exceeding the no-observed-adverse-effect level (NOAEL) or encountering solubility-limited absorption, whereas D29’s consistent potency across targets supports a narrower, more predictable therapeutic window [1].

Tool Compound for Deconvoluting AChE-PAS-Mediated Amyloid Aggregation Mechanisms

AChE/MAO-B-IN-5 binds both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, a “double binding” mode that enables it to simultaneously inhibit acetylcholine hydrolysis and block AChE-induced Aβ aggregation [1]. With 82.7% inhibition of Aβ42 aggregation at just 0.1 μM, D29 is particularly suited as a positive control compound for assays designed to dissect PAS-dependent vs. PAS-independent Aβ aggregation pathways [1]. Researchers investigating the role of AChE as a pathological chaperone in amyloid plaque formation can use D29 to establish the PAS-mediated contribution against which test compounds with different binding modes (e.g., CAS-only or PAS-only binders) are compared, leveraging its well-characterized interaction profile from molecular docking and molecular dynamics simulations against the AChE crystal structure (PDB 4EY7) [1].

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